![molecular formula C14H18O B2555285 [3-(2-Phenylethyl)-1-bicyclo[1.1.1]pentanyl]methanol CAS No. 2287300-16-5](/img/structure/B2555285.png)
[3-(2-Phenylethyl)-1-bicyclo[1.1.1]pentanyl]methanol
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Description
“[3-(2-Phenylethyl)-1-bicyclo[1.1.1]pentanyl]methanol” is a compound that contains a bicyclo[1.1.1]pentane (BCP) core . BCP derivatives have been extensively investigated over the past three decades for their applications in materials science as molecular rods, molecular rotors, supramolecular linker units, liquid crystals, FRET sensors, and metal–organic frameworks . They have also emerged within drug discovery as a valuable bioisostere for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes .
Synthesis Analysis
The synthesis of BCP derivatives has been a topic of interest for many researchers . The most popular approach to them relies on the stepwise modifications of carboxylic groups in diacid . In a recent study, a practical method was developed to rapidly access multigram quantities of diacid . The key step was the in-flow photochemical reaction between propellane and diacetyl .Chemical Reactions Analysis
The chemical reactions involving BCP derivatives have been extensively studied . Carbene insertion into the central bond of bicyclo[1.1.0]butanes and nucleophilic/radical addition across the central bond of [1.1.1]propellanes have emerged as the two most practical and scalable methods .Future Directions
The future directions for the research and development of BCP derivatives include the development of novel synthetic approaches to substituted bicyclo[1.1.1]pentanes and their analogues . There is also a need for more research on the direct functionalisation of the bridge positions in a controlled manner .
properties
IUPAC Name |
[3-(2-phenylethyl)-1-bicyclo[1.1.1]pentanyl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O/c15-11-14-8-13(9-14,10-14)7-6-12-4-2-1-3-5-12/h1-5,15H,6-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDPNKTGIETYIQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)CO)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(2-Phenylethyl)-1-bicyclo[1.1.1]pentanyl]methanol |
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